3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
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Overview
Description
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino group, attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 3-methylbutan-1-ol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Synthesis: Implementing continuous flow synthesis to improve efficiency and scalability.
Automated Systems: Using automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, depending on its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Shares the pyridine ring with a methoxy group but lacks the amino and butanol substituents.
3-Amino-3-methylbutan-1-ol: Contains the amino and butanol groups but lacks the pyridine ring.
N-Methyl-2-pyridone: Similar in structure but with different functional groups.
Uniqueness
3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[(2-methoxypyridin-3-yl)amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,6-8-14)13-9-5-4-7-12-10(9)15-3/h4-5,7,13-14H,6,8H2,1-3H3 |
InChI Key |
DORIBENRPNIVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC1=C(N=CC=C1)OC |
Origin of Product |
United States |
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